molecular formula C11H8Cl2N2 B1528661 5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine CAS No. 1343328-75-5

5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine

Cat. No. B1528661
M. Wt: 239.1 g/mol
InChI Key: HQFCPXMNKKWWCD-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine”, also known as CCPP, is a pyrimidine derivative. It has a molecular formula of C11H8Cl2N2 and a molecular weight of 239.10 .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines has been proposed . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .


Molecular Structure Analysis

The InChI code for “5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine” is 1S/C11H8Cl2N2/c12-5-8-6-14-11(15-7-8)9-1-3-10(13)4-2-9/h1-4,6-7H,5H2 .

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

The compound serves as a precursor in the synthesis of complex molecules. For instance, research on pyrimidine derivatives reveals their wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes were synthesized, demonstrating promising antioxidant activity in vitro, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (Rani et al., 2012).

Pharmacological Activity

Another significant area of application is in pharmacology, where derivatives of pyrimidines, including those structurally related to 5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine, are explored for their therapeutic potential. For example, thiopyrimidine derivatives have been studied for their nonlinear optical (NLO) properties and potential applications in medicine and NLO fields. This includes the investigation into phenyl pyrimidine derivatives for their NLO activity, offering insights into the design of materials for optoelectronic applications (Hussain et al., 2020).

Safety And Hazards

The safety information and hazards associated with “5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-(chloromethyl)-2-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-5-8-6-14-11(15-7-8)9-1-3-10(13)4-2-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFCPXMNKKWWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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